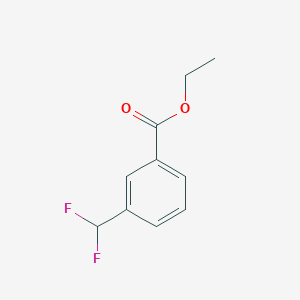
(4-(3-Morpholinopropoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Morpholinopropoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a morpholinopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine to form the intermediate 4-(3-morpholinopropoxy)phenol. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(4-(3-Morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholinopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(3-morpholinopropoxy)phenol.
Substitution: Formation of substituted morpholinopropoxy derivatives.
科学的研究の応用
(4-(3-Morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of (4-(3-Morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
(3-Fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid: Similar structure with a fluorine substitution on the phenyl ring.
4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
(4-(3-Morpholinopropoxy)phenyl)boronic acid is unique due to its combination of a boronic acid group and a morpholinopropoxy group, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring both chemical versatility and biological compatibility .
特性
分子式 |
C13H20BNO4 |
|---|---|
分子量 |
265.12 g/mol |
IUPAC名 |
[4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-2-4-13(5-3-12)19-9-1-6-15-7-10-18-11-8-15/h2-5,16-17H,1,6-11H2 |
InChIキー |
QYDWVVHYTUPKHZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)OCCCN2CCOCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)




![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)






![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
